molecular formula C5H7F2NO B1446892 N-(3,3-difluorocyclobutyl)formamide CAS No. 1355328-30-1

N-(3,3-difluorocyclobutyl)formamide

Cat. No. B1446892
M. Wt: 135.11 g/mol
InChI Key: OESOERHHZBRGAS-UHFFFAOYSA-N
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Description

“N-(3,3-Difluorocyclobutyl)formamide” is a chemical compound with the CAS Number: 1355328-30-1 . Its molecular weight is 135.11 . It is a solid or liquid at room temperature .


Molecular Structure Analysis

The InChI Code for “N-(3,3-difluorocyclobutyl)formamide” is 1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9) .


Physical And Chemical Properties Analysis

“N-(3,3-difluorocyclobutyl)formamide” is a solid or liquid at room temperature . It should be stored in a dry environment between 2-8°C .

Scientific Research Applications

Synthesis and Green Solvent Applications

  • N-(3,3-difluorocyclobutyl)formamide, as a formamide derivative, shares characteristics with N-formylmorpholine. N-formylmorpholine is noted for its chemical stability, non-toxicity, and non-corrosiveness. It is used as a green solvent in the synthesis of heterocyclic compounds due to its compatibility with various hydrocarbons and water, thereby reducing the volatility of aromatics (Ghasemi, 2018).

Catalyst in Organic Synthesis

  • The compound plays a role similar to other formamides in organic synthesis. For instance, trifluoroacetate guanidinium salt, a type of ionic liquid used for synthesizing formamides, catalyzes the N-formylation of amines in high yield, a process that is relevant for similar formamide derivatives (Baghbanian & Farhang, 2013).

Chemical Transformations and Stability

  • Research into N-trifluoromethylated formamides, a category to which N-(3,3-difluorocyclobutyl)formamide belongs, reveals their robustness and compatibility with various chemical transformations. This highlights their potential as building blocks in complex functional molecules (Zivkovic, Nielsen, & Schoenebeck, 2022).

Formamide as a Prebiotic Building Block

  • Formamide, including its derivatives like N-(3,3-difluorocyclobutyl)formamide, is considered a key molecule in prebiotic chemistry. It can yield nucleic bases necessary for the formation of nucleic acids and supports the formation and phosphorylation of nucleosides, offering insights into the origin of life (Costanzo et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

N-(3,3-difluorocyclobutyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESOERHHZBRGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-difluorocyclobutyl)formamide

CAS RN

1355328-30-1
Record name N-(3,3-Difluorocyclobutyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355328301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,3-Difluorocyclobutyl)formamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2SY27FKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
Over the last two decades, fluorine substitution has become one of the essential structural traits in modern pharmaceuticals. Thus, about half of the most successful drugs (blockbuster …
L Wang, R Li, C Song, Y Chen… - Natural Product …, 2021 - journals.sagepub.com
Malignant tumors have become a significant public health problem that severely threatens human health. Drug-targeting therapy is essential for tumor therapy, along with surgery and …
Number of citations: 5 journals.sagepub.com
RR Surgenor, AC Grote, C McGeough… - The Journal of …, 2020 - ACS Publications
A direct, stereocontrolled synthesis of acyclic α-chloroenamides is presented. Our methodology showed good yields and substrate scope. Mechanistic insights are provided that account …
Number of citations: 4 pubs.acs.org

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